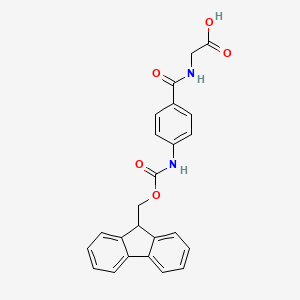

Fmoc-4-aminohippuric acid

Description

Conceptual Framework of Protected Amino Acid Derivatives in Complex Molecule Construction

The chemical synthesis of peptides and other complex molecules is a foundational process in biochemistry, drug development, and biotechnology. openaccessjournals.com It involves the stepwise assembly of amino acid precursors, a process that requires temporarily blocking reactive functional groups to prevent unwanted side reactions and ensure the correct sequence is formed. creative-peptides.comwikipedia.org This is achieved through the use of protecting groups.

The history of peptide synthesis is marked by the development of increasingly sophisticated protecting group strategies. publish.csiro.au An early breakthrough was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which was the first readily cleavable protecting group that enabled the assembly of small peptides. publish.csiro.aunih.gov

A major leap forward was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, a technique that revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. publish.csiro.auresearchgate.netlgcstandards.com This simplified the purification process, as reagents and by-products could be washed away after each step. lgcstandards.com The initial SPPS strategies relied heavily on the tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminus. wikipedia.orgnih.gov The Boc group is removed with moderate acid, while more robust, acid-labile groups protect the amino acid side chains, which are only removed at the final step with strong acid. wikipedia.orgnih.gov

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han, offering a milder alternative. nih.gov The Fmoc group is stable to acids but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). publish.csiro.auontosight.ai This base-lability formed the foundation of the Fmoc/tBu strategy, which has become a dominant method in modern SPPS due to its milder conditions and compatibility with a wide range of sensitive modifications. wikipedia.orgpublish.csiro.aualtabioscience.com

Table 1: Comparison of Common Nα-Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H2/Pd), strong acid (HBr/AcOH) | Stable to mild acid and base. |

| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., Trifluoroacetic acid, TFA) | Stable to catalytic hydrogenation and base. creative-peptides.comwikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF) | Stable to acid. creative-peptides.comontosight.aiwikipedia.org |

Orthogonal protection is a critical strategy in the synthesis of complex, multifunctional molecules. fiveable.me It involves the use of multiple, distinct protecting groups within the same molecule, each of which can be removed under specific conditions without affecting the others. fiveable.methieme-connect.de This allows for the selective unmasking and modification of specific functional groups in a precise, predetermined order. fiveable.me

The concept of orthogonal sets classifies protecting groups based on their removal mechanism. thieme-connect.de For example, the acid-labile Boc group and the base-labile Fmoc group form an orthogonal pair. A third group, such as an Alloc (allyloxycarbonyl) group, which is removed by a palladium catalyst, would be orthogonal to both Boc and Fmoc.

This precise control is indispensable for creating non-linear or modified peptides, such as:

Branched peptides: Where a peptide chain is attached to the side chain of an amino acid within another peptide backbone.

Cyclic peptides: Formed by creating a lactam bridge between the side chains of two amino acids.

Peptide conjugates: Where molecules like fluorophores, drugs, or lipids are attached to a specific site on the peptide.

The Fmoc/tBu strategy is inherently orthogonal, as the temporary N-terminal Fmoc group can be removed repeatedly without disturbing the "permanent" tert-butyl (tBu)-based side-chain protecting groups, which are only cleaved at the end of the synthesis with strong acid. wikipedia.org Further orthogonality can be introduced with groups like ivDde, which is stable to both piperidine and TFA but is selectively removed by hydrazine, enabling highly specific side-chain modifications on the solid support. sigmaaldrich.com

Structural Context of Fmoc-4-aminohippuric Acid as a Non-Canonical Building Block

Fmoc-4-aminohippuric acid is considered a non-canonical or unnatural building block because it is not one of the 20 common proteinogenic amino acids. Its structure is a composite, designed to introduce specific functionalities into a synthetic molecule.

The Fmoc group is the N-terminal amine protecting group in this molecule. wikipedia.org Its chemical properties are central to its utility in modern synthesis. ontosight.ai

Key attributes of the Fmoc group include:

Base Lability: It is rapidly cleaved by weak bases like piperidine through an E1cb elimination mechanism. publish.csiro.authieme-connect.de

Acid Stability: It is completely stable to the acidic conditions, such as treatment with trifluoroacetic acid (TFA), used to cleave many side-chain protecting groups and release the final peptide from the resin. publish.csiro.au

Ease of Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, allowing the reaction progress to be monitored spectrophotometrically. publish.csiro.au

High-Yield Preparation: Fmoc-protected amino acids are generally crystalline, stable solids that are highly soluble in common peptide synthesis solvents. publish.csiro.aupublish.csiro.au

These features make the Fmoc group a cornerstone of automated solid-phase peptide synthesis, enabling the rapid and efficient production of complex peptides under mild conditions. altabioscience.compublish.csiro.au

The 4-aminohippuric acid (also known as p-aminohippuric acid or PAH) portion of the molecule provides its unique functionality. wikipedia.org It is an amide derivative of the amino acid glycine (B1666218) and para-aminobenzoic acid. wikipedia.org While it is not naturally found in humans, it has several established roles and properties that are attractive for chemical biology applications. wikipedia.org

Bioconjugation Handle: The core structure of 4-aminohippuric acid contains both a carboxylic acid group and an aromatic amine. biomol.com These functional groups can serve as points for further chemical modification, allowing the attachment of other molecules.

Metal Ion Ligation: 4-Aminohippuric acid can form stable complexes with various metal ions, including Cu²⁺, Fe³⁺, and Hg²⁺. medchemexpress.com This property has been exploited to create colorimetric sensors for heavy metal detection by functionalizing gold nanoparticles with the molecule. medchemexpress.comresearchgate.net

Transporter Substrate: It is a well-known substrate for organic anion transporters (OATs) in the kidneys, particularly OAT1. biomol.com This biological interaction makes it a valuable tool for studying renal transport mechanisms. biomol.comsigmaaldrich.com

Scaffold Component: The rigid aromatic ring and the flexible glycine tail provide a defined geometry, making it a useful scaffold component in designing peptidomimetics or other structured molecules.

Table 2: Physicochemical Properties of 4-Aminohippuric Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ guidechem.com |

| Molecular Weight | 194.19 g/mol guidechem.com |

| Appearance | Off-white to greyish crystalline powder. guidechem.com |

| Water Solubility | Slightly soluble. guidechem.com |

| Hydrogen Bond Donors | 3 guidechem.com |

| Hydrogen Bond Acceptors | 4 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Overview of Research Trajectories for Fmoc-4-aminohippuric Acid

The research applications for Fmoc-4-aminohippuric acid are derived directly from the combined properties of its two constituent parts. By incorporating this building block into a peptide sequence via Fmoc-based SPPS, researchers can introduce the specific functionalities of the 4-aminohippuric acid moiety at a precise location.

Potential research trajectories include:

Development of Metalloprobes: A peptide containing a 4-aminohippuric acid residue could be designed as a probe to bind specific metal ions. The peptide backbone could provide solubility and cellular targeting, while the hippurate moiety acts as the metal chelator.

Probing Biological Transport: Synthesizing peptides or peptidomimetics that include this residue could be used to study and modulate the activity of organic anion transporters. The peptide could be designed to investigate substrate specificity or to act as a targeted inhibitor.

Creation of Spatially Defined Scaffolds: The defined structure of the 4-aminohippuric acid can be used as a linker or spacer in bioconjugation. For instance, it could be used to attach a fluorescent dye or a drug to a peptide at a fixed distance and orientation from the peptide backbone, which is crucial for studying molecular interactions or developing targeted therapeutics. chemimpex.com

Synthesis of Novel Peptidomimetics: As a non-canonical building block, it can be incorporated into peptide chains to alter their secondary structure, improve their resistance to enzymatic degradation, and explore novel biological activities. researchgate.net The synthesis of related Fmoc-protected aminobenzoic acid monomers has been a key step in creating oligoamide α-helix mimetics designed to inhibit protein-protein interactions. researchgate.net

In essence, Fmoc-4-aminohippuric acid serves as a specialized tool for chemists to imbue peptides and other synthetic molecules with the unique metal-binding, biological transport, and structural properties of the 4-aminohippuric acid core, all within the robust and versatile framework of Fmoc synthesis chemistry.

Applications in Advanced Peptide and Peptidomimetic Architectures

In the realm of peptide science, the synthesis of molecules with tailored properties often requires moving beyond the 20 proteinogenic amino acids. Fmoc-4-aminohippuric acid serves as an important unnatural amino acid derivative for creating advanced peptides and peptidomimetics—molecules designed to mimic natural peptides but with enhanced stability, bioactivity, or conformational rigidity. nih.gov

The standard method for assembling these structures is Fmoc solid-phase peptide synthesis (SPPS), a technique that builds a peptide chain step-by-step on an insoluble resin support. altabioscience.comnih.gov Within this methodology, Fmoc-4-aminohippuric acid is utilized as a building block. Its Fmoc group ensures that the amino terminus remains protected during the coupling of its carboxylic acid to the free amine of the growing peptide chain. lgcstandards.com Following this coupling step, the Fmoc group is selectively removed with a mild base, typically piperidine, to reveal a new amine ready for the next coupling cycle. lgcstandards.com

The incorporation of the 4-aminohippuric acid moiety into a peptide sequence introduces a unique structural element. This modification can:

Impart Conformational Constraints: The rigid benzene (B151609) ring can limit the flexibility of the peptide backbone, locking it into a specific three-dimensional shape. This is a common strategy in drug design to create peptidomimetics with higher receptor affinity and specificity. nih.gov

Serve as a Scaffold: The defined structure can act as a molecular scaffold from which other functional groups can be displayed.

Enhance Metabolic Stability: Peptidomimetics containing non-natural linkages, such as the amide bond within the hippuric acid structure, can exhibit increased resistance to enzymatic degradation by proteases compared to natural peptides. nih.gov

Contribution to Chemical Linker Design and Functionalization

A chemical linker is a molecular bridge that covalently connects two or more different chemical entities. Fmoc-4-aminohippuric acid is structurally well-suited for this role, functioning as a heterobifunctional linker in complex molecule synthesis. Its utility stems from the orthogonal reactivity of its two ends: the Fmoc-protected amine and the carboxylic acid.

The process typically involves first activating the carboxylic acid of Fmoc-4-aminohippuric acid to couple it to a primary or secondary amine on a molecule or a solid-support resin. researchgate.net After this attachment, the Fmoc group is removed to expose the amine, which can then be coupled to another molecule containing a carboxylic acid or other electrophilic group. This stepwise approach allows for the controlled and directional assembly of multi-component systems.

The structural characteristics of the 4-aminohippuric acid core are critical to its function as a linker:

Defined Length and Spacing: It provides a precise and rigid separation between the conjugated molecules, which can be crucial for biological activity, for instance, in ensuring that an antibody-drug conjugate (ADC) can bind its target while positioning the drug for effective action. iris-biotech.de

Functionalization Handle: The parent molecule, 4-aminohippuric acid, is known to be a functionalization reagent for modifying the surfaces of materials like gold nanoparticles and carbon nanotubes. medchemexpress.com The Fmoc-protected version allows this functionalization to be integrated into the controlled, stepwise synthesis common in peptide and oligonucleotide chemistry.

Modulation of Properties: The introduction of the benzamide (B126) group can influence the solubility and pharmacokinetic properties of the final conjugate. google.com

This strategy is analogous to the use of other Fmoc-protected linkers in medicinal chemistry, such as Fmoc-4-(aminomethyl)cyclohexanecarboxylic acid (Fmoc-AMCHC), which is used to construct biologically active conjugates, including ADCs. iris-biotech.de Similarly, Fmoc-protected polyethylene (B3416737) glycol (PEG) linkers are widely used to connect molecules while enhancing the solubility and circulation time of the resulting conjugate. broadpharm.com

Data Tables

Table 1: Chemical Properties of Fmoc-4-aminohippuric acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1072902-66-9 | clearsynth.com |

| Molecular Formula | C₂₄H₂₀N₂O₅ | Calculated |

| Molecular Weight | 416.43 g/mol | Calculated |

| Synonyms | N-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoyl)glycine | N/A |

| Category | Building Block | clearsynth.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-hydroxybenzotriazole (B26582) (HOBt) |

| 2-chlorotrityl chloride |

| 4-aminobenzoic acid |

| 4-aminohippuric acid |

| N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC) |

| Fmoc-4-(aminomethyl)cyclohexanecarboxylic acid (Fmoc-AMCHC) |

| Fmoc-4-aminohippuric acid |

| Glycine |

| HATU |

| Hippuric acid |

| N-methylmorpholine (NMM) |

| Piperidine |

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c27-22(28)13-25-23(29)15-9-11-16(12-10-15)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,29)(H,26,30)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFMTQUDCOODFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182078 | |

| Record name | N-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072902-66-9 | |

| Record name | N-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072902-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches to the Chemical Synthesis of Fmoc 4 Aminohippuric Acid and Its Analogues

Synthetic Routes for the Aminohippuric Acid Core

The foundational step in the synthesis is the creation of the 4-aminohippuric acid molecule. This is achieved through the formation of an amide bond between 4-aminobenzoic acid and the amino acid glycine (B1666218).

The primary precursors for the synthesis of 4-aminohippuric acid are 4-aminobenzoic acid (PABA) and glycine. The synthesis involves the acylation of glycine with a PABA derivative. A common and direct method is the Schotten-Baumann reaction, which involves acylating glycine with benzoyl chloride. wikipedia.org For 4-aminohippuric acid, this would conceptually involve a derivative of PABA, such as 4-aminobenzoyl chloride.

However, the presence of the free amino group on PABA complicates this direct approach, as it can lead to polymerization. Therefore, a key derivatization strategy involves the temporary protection of the aromatic amino group of PABA before activating the carboxylic acid for coupling. For instance, the amino group can be protected, the carboxyl group converted to an acyl chloride or other activated species, and then coupled with glycine. The protecting group is subsequently removed to yield 4-aminohippuric acid.

Alternatively, a retrosynthetic analysis might start from toluene. The synthesis pathway could proceed through nitration to form p-nitrotoluene, followed by oxidation of the methyl group to yield p-nitrobenzoic acid. This intermediate can then be coupled with glycine. The final step would be the reduction of the nitro group to the desired amino group, yielding 4-aminohippuric acid. youtube.com This route avoids the need to protect an existing amino group.

Derivatives of 4-aminobenzoic acid have been explored for various biological activities, and the synthetic strategies employed often involve modifying the amino or carboxyl groups, highlighting the versatility of this precursor in more complex syntheses. mdpi.comresearchgate.netnih.gov

The formation of the amide bond between the carboxylic acid of the PABA moiety and the amino group of glycine is a critical step that requires careful optimization to ensure high yields and purity. While classical methods exist, modern peptide coupling reagents are often employed to facilitate this reaction under mild conditions, which is particularly important when dealing with functionalized molecules.

Amide bond formation, especially with electron-deficient amines, can be sluggish. nih.gov A variety of coupling reagents have been developed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Commonly used carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These are often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net More advanced uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings. researchgate.net

A systematic study on optimizing the coupling of aromatic amines demonstrated that using 1 equivalent of EDC and 1 equivalent of DMAP (4-dimethylaminopyridine), with a catalytic amount of HOBt, provided excellent results. nih.gov The choice of solvent is also crucial, with acetonitrile (B52724) and dichloromethane (B109758) often being effective. nih.gov

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent System | Description | Advantages | Common Side Reactions |

|---|---|---|---|

| EDC/HOBt | A water-soluble carbodiimide used with an additive. | Good for solution-phase synthesis; water-soluble byproducts are easily removed. | Racemization, formation of N-acylurea. |

| DCC/DMAP | A common carbodiimide used with a catalyst. | Highly efficient and widely used. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove; potential for racemization. |

| HATU/DIPEA | A uronium-based coupling reagent used with a non-nucleophilic base. | Very fast and efficient, low rates of racemization, suitable for difficult couplings. | Guanidinylation of the free N-terminus if not used in pre-activation mode. peptide.com |

| SOCl₂/Pyridine (B92270) | Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. | Inexpensive and powerful. | Harsh conditions, not compatible with sensitive functional groups. researchgate.net |

Introduction of the Fmoc Protecting Group

Once the 4-aminohippuric acid core is synthesized, the next step is the selective Nα-protection of the glycine's primary amine with the Fmoc group. The Fmoc group is a base-labile protecting group, making it orthogonal to acid-labile side-chain protecting groups often used in peptide synthesis. altabioscience.com

The introduction of the Fmoc group is typically achieved under Schotten-Baumann conditions, reacting the amine with an activated Fmoc derivative in the presence of a mild base. total-synthesis.com The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chempep.com

Fmoc-Cl: This reagent is highly reactive and provides rapid protection of amines. The classic protocol involves using Fmoc-Cl with a base like sodium bicarbonate or sodium carbonate in an aqueous-organic solvent mixture (e.g., dioxane/water). total-synthesis.com Anhydrous conditions using a base like pyridine in dichloromethane can also be used. total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and can be overly reactive. total-synthesis.comwikidot.com

Fmoc-OSu: This N-hydroxysuccinimide ester of Fmoc is more stable and easier to handle than Fmoc-Cl. total-synthesis.com The reaction conditions are generally milder and easier to control, leading to fewer side reactions. The reaction is typically performed by stirring the amino acid with Fmoc-OSu in a mixture of an organic solvent like dioxane or acetonitrile and an aqueous solution of a mild base such as sodium bicarbonate. google.com Due to its increased stability and selectivity, Fmoc-OSu is now more commonly used for Fmoc protection. total-synthesis.com

Table 2: Comparison of Fmoc-Cl and Fmoc-OSu for Nα-Protection

| Feature | Fmoc-Cl (9-Fluorenylmethyl chloroformate) | Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) |

|---|---|---|

| Reactivity | Highly reactive, fast reaction times. | Moderately reactive, more controllable. |

| Stability | Sensitive to moisture and heat. total-synthesis.com | More stable solid, easier to handle and store. total-synthesis.com |

| Side Reactions | Higher potential for side reactions, such as dipeptide formation. wikidot.comomizzur.com | Fewer side reactions under optimized conditions. |

| Typical Conditions | Sodium carbonate in aqueous dioxane or pyridine in CH₂Cl₂. total-synthesis.com | Sodium bicarbonate in aqueous dioxane/acetonitrile. google.com |

Several side reactions can occur during the introduction of the Fmoc group, leading to impurities that can be difficult to remove. A primary concern, especially when protecting glycine, is the formation of Fmoc-protected dipeptides (e.g., Fmoc-Gly-Gly-OH) or even tripeptides. omizzur.com This occurs when the newly formed Fmoc-amino acid's carboxyl group is activated and reacts with another molecule of the starting amino acid.

Strategies to mitigate these side reactions include:

Stoichiometric Control: Using slightly less than one equivalent of the Fmoc reagent can help ensure that the free amino acid is consumed before significant dipeptide formation can occur. wikidot.com

Use of Silylating Agents: Pre-treatment of the amino acid with a silylating agent like trimethylsilyl (B98337) chloride (TMS-Cl) can protect the carboxylic acid group as a silyl (B83357) ester. This intermediate then reacts with Fmoc-Cl to give the desired N-Fmoc product with high purity and significantly reduced dipeptide formation. google.comomizzur.com

Choice of Reagent: Fmoc-OSu is generally less prone to causing these side reactions than the more reactive Fmoc-Cl. Another approach involves using stable Fmoc-benzotriazole reagents, which have been shown to afford Fmoc-protected amino acids in very good yields, free of dipeptide impurities. organic-chemistry.org

Reaction Conditions: Running the reaction in basic aqueous media helps prevent the activation of the carboxylate group, as any activated intermediate is rapidly hydrolyzed. reddit.com

Scale-Up Considerations for Fmoc-4-aminohippuric Acid Production

Transitioning the synthesis of Fmoc-4-aminohippuric acid from laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, reproducibility, and cost-effectiveness. The synthesis would likely involve the reaction of 4-aminohippuric acid with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxymethyl chloroformate), under basic conditions.

For large-scale production, principles derived from the scale-up of solid-phase peptide synthesis (SPPS) using Fmoc chemistry are highly relevant. chempep.com The Fmoc/tBu protection strategy is generally favored for scale-up over Boc/Bzl chemistry because it avoids the use of harsh acids like hydrofluoric acid (HF), requiring only milder reagents for cleavage. peptide.com

Key considerations for scale-up include:

Reaction Conditions: Optimization of solvent volumes, reaction times, and temperature control is crucial. For the cleavage of the Fmoc group in related peptide syntheses, a solution of piperidine (B6355638) in DMF is standard. chempep.comuci.edu On a large scale, managing the exotherms and ensuring efficient mixing is critical.

Equipment: The transition to large-scale production necessitates specialized equipment. This includes large-volume reaction vessels, automated synthesizers, and industrial-scale filtration and drying systems. bioduro.com

Raw Material Sourcing: The quality and consistency of starting materials, such as 4-aminohippuric acid and the Fmoc reagent, are paramount. Impurities in the starting materials can lead to significant issues in the final product purity. sigmaaldrich.com

Purification: The crude product will require purification to meet quality specifications. On a large scale, this is typically achieved through recrystallization or preparative chromatography. The choice of solvent for recrystallization is critical for achieving high yield and purity.

Waste Management: Large-scale chemical synthesis generates significant waste. An effective scale-up plan must include environmentally responsible and cost-effective procedures for waste treatment and disposal.

Table 2: Key Parameters for Scale-Up of Fmoc-based Synthesis

| Process Step | Key Parameters for Scale-Up | Rationale | Reference |

|---|---|---|---|

| Fmoc Protection Reaction | Stoichiometry of reactants, temperature control, mixing efficiency, choice of base and solvent. | Ensures complete reaction, minimizes side-product formation, and maintains batch-to-batch consistency. | uci.edu |

| Work-up/Isolation | Filtration method, washing solvent volumes, drying conditions (temperature, vacuum). | Efficiently removes unreacted reagents and by-products. Prevents product degradation. | chempep.com |

| Purification | Choice of recrystallization solvent system, temperature profile for crystallization, chromatographic conditions (if applicable). | Maximizes product yield and achieves the required purity specifications. | chempep.com |

| Quality Control | Implementation of in-process controls (IPCs), final product analysis (HPLC, NMR, MS). | Monitors the reaction progress and ensures the final product meets all quality criteria. | sigmaaldrich.com |

Applications of Fmoc 4 Aminohippuric Acid in Solid Phase Peptide Synthesis Spps

Incorporation as a Specialized Amino Acid Building Block

The unique structure of Fmoc-4-aminohippuric acid, which incorporates an aromatic ring and a glycine (B1666218) moiety, allows it to be used as a non-natural or specialized amino acid building block in peptide synthesis. merckmillipore.comsigmaaldrich.com Its incorporation can introduce specific structural features or functionalities into a peptide sequence.

While specific data on the coupling efficiency of Fmoc-4-aminohippuric acid is not extensively documented, general principles of SPPS suggest that uronium-based reagents like HATU would likely provide high coupling efficiency due to their rapid activation of the carboxylic acid. chempep.com Carbodiimide-based methods, such as DCC/HOBt, are also a viable option. peptide.com

Table 1: Common Coupling Reagents in Fmoc-SPPS and Their General Characteristics

| Coupling Reagent | Class | Additive | General Characteristics |

|---|---|---|---|

| HATU | Uronium Salt | HOAt | High efficiency, fast reaction times, suitable for sterically hindered amino acids. |

| HBTU | Uronium Salt | HOBt | High efficiency, commonly used in automated synthesizers. |

| PyBOP | Phosphonium Salt | - | Effective for difficult couplings, though can be more expensive. |

| DCC | Carbodiimide (B86325) | HOBt | Cost-effective, but the byproduct (DCU) can be difficult to remove. |

| DIC | Carbodiimide | HOBt | Similar to DCC, but the byproduct is more soluble, making it suitable for SPPS. |

This table presents general characteristics of common coupling reagents and is not based on specific experimental data for Fmoc-4-aminohippuric acid.

The success of incorporating Fmoc-4-aminohippuric acid into a peptide sequence is also heavily dependent on the reaction conditions. Factors such as the solvent, temperature, and reaction time must be optimized to ensure complete coupling.

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. uci.edu

Temperature: Most coupling reactions are carried out at room temperature. uci.edu

Reaction Time: The time required for complete coupling can vary depending on the steric hindrance of the amino acid and the coupling reagent used. Monitoring the reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, is crucial to determine the completion of the coupling step before proceeding to the next deprotection cycle. peptide.com

Role as a Bifunctional Linker in SPPS

The structure of Fmoc-4-aminohippuric acid, possessing both a protected amine and a carboxylic acid, allows it to theoretically function as a bifunctional linker in SPPS. biosynth.comsigmaaldrich.com This would enable the attachment of other molecules or peptide chains to a solid support.

In this application, the carboxylic acid of Fmoc-4-aminohippuric acid could be anchored to an amino-functionalized resin, such as Rink Amide resin. sigmaaldrich.com After the attachment, the Fmoc group would be removed, and the peptide chain could be synthesized from the newly exposed amino group. This would result in a peptide attached to the resin via the 4-aminohippuric acid moiety.

Once a peptide chain is synthesized with a 4-aminohippuric acid residue incorporated, the aromatic amine of this residue (after deprotection of a suitable protecting group if used on the aromatic amine) could serve as a point for on-resin modifications. This could include the attachment of fluorescent labels, biotin (B1667282) tags, or other small molecules to the peptide before cleavage from the solid support. peptide.com On-resin cyclization is another potential application, where the amino group of the hippuric acid moiety could react with a C-terminal carboxylic acid to form a cyclic peptide. google.comgoogle.comnih.gov

Strategies for Preventing Side Reactions in Fmoc-SPPS Utilizing Fmoc-4-aminohippuric Acid

The incorporation of any non-standard amino acid in Fmoc-SPPS can present challenges and potential side reactions. While specific side reactions for Fmoc-4-aminohippuric acid are not well-documented, general strategies to prevent common SPPS side reactions would be applicable.

Incomplete Coupling: To prevent incomplete coupling, one can use a more potent coupling reagent, increase the reaction time, or perform a double coupling, where the coupling step is repeated with fresh reagents. chempep.com

Racemization: The risk of racemization at the alpha-carbon of the preceding amino acid during the coupling of Fmoc-4-aminohippuric acid can be minimized by using additives like HOBt or Oxyma and avoiding excessive use of base. nih.gov

Diketopiperazine Formation: If Fmoc-4-aminohippuric acid were to be the second amino acid in a sequence, there could be a risk of diketopiperazine formation, leading to the cleavage of the dipeptide from the resin. This can be mitigated by using a dipeptide building block or by choosing a resin that is less prone to this side reaction. nih.gov

Table 2: Potential Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Incomplete Coupling | The amino acid fails to couple completely to the growing peptide chain. | Use of more efficient coupling reagents (e.g., HATU), double coupling, increased reaction time. |

| Racemization | Loss of stereochemical integrity at the alpha-carbon of the amino acid. | Addition of racemization suppressants like HOBt or Oxyma, careful control of base concentration. |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide leading to cleavage from the resin. | Use of dipeptide building blocks, selection of appropriate resins (e.g., 2-chlorotrityl). |

This table outlines general side reactions in Fmoc-SPPS and common strategies to prevent them, which would be relevant when using Fmoc-4-aminohippuric acid.

Aspartimide Formation Avoidance

There is no published research detailing the use of Fmoc-4-aminohippuric acid to prevent or reduce the incidence of aspartimide formation during SPPS. The scientific community has focused on other approaches, such as the use of sterically hindered side-chain protecting groups for aspartic acid or the addition of additives to the reaction mixture.

Fmoc 4 Aminohippuric Acid in Bioconjugation and Chemical Probe Development

Design and Synthesis of Bioconjugates

The construction of bioconjugates—complex molecules formed by linking a biomolecule (like a peptide) with another chemical moiety—relies on building blocks that offer precise control over the final structure and function. Fmoc-4-aminohippuric acid serves as such a building block, enabling the synthesis of well-defined peptide-based conjugates.

In bioconjugation, a spacer or linker is a chemical moiety that connects two or more different functional parts of a molecule, such as a peptide and a functional tag. The characteristics of the linker, including its length, rigidity, and polarity, are critical for the biological activity of the conjugate. Fmoc-4-aminohippuric acid is particularly well-suited for this role due to its defined length and rigid structure, which prevents unwanted folding or collapse of the linker.

By incorporating Fmoc-4-aminohippuric acid into a peptide sequence via SPPS, chemists can introduce a rigid segment that maintains a specific distance between a bioactive peptide sequence and an attached functional group. This is crucial in applications like antibody-drug conjugates or targeted imaging agents, where spatial separation is necessary to ensure that both the targeting and effector components can function without steric hindrance. The predictable conformation of the hippuric acid backbone allows for rational design of bioconjugates with precisely tuned properties.

| Spacer Type | Key Structural Feature | Primary Advantage | Example |

|---|---|---|---|

| Flexible Linkers | Aliphatic chains (e.g., polyethylene (B3416737) glycol) | Increases solubility, flexible | Fmoc-AEEA-OH (Aminoethoxyethoxyacetic acid) |

| Rigid Linkers | Aromatic or cyclic structures | Maintains fixed distance and orientation | Fmoc-4-aminohippuric acid |

| Cleavable Linkers | Contains a labile bond (e.g., disulfide, ester) | Allows for release of cargo under specific conditions | Fmoc-Cys(Trt)-OH |

Reporter groups are molecular labels, such as fluorescent dyes or biotin (B1667282), that are attached to a biomolecule to enable its detection and study. The synthesis of fluorescent peptide ligands and fluorogenic protease substrates often involves the incorporation of amino acids functionalized with dyes. nih.gov While Fmoc-4-aminohippuric acid itself is not a reporter, its structure provides a scaffold for the attachment of such groups.

The synthesis of a bioconjugate featuring a fluorescent dye would typically involve a derivative of Fmoc-4-aminohippuric acid where the 4-amino group is modified or used as an attachment point for the dye prior to its use in peptide synthesis. Alternatively, a different functional group could be introduced onto the aromatic ring to serve as a handle for conjugation. This allows for the precise placement of a fluorescent probe within a peptide sequence, which is essential for creating tools for fluorescence resonance energy transfer (FRET) studies or for live-cell imaging. google.com

| Reporter Group Class | Example | Typical Conjugation Chemistry | Application |

|---|---|---|---|

| Fluorescent Dyes | Fluorescein, Rhodamine, Cyanine Dyes (Cy3, Cy5) | NHS ester or maleimide (B117702) reaction with amines or thiols | Fluorescence Microscopy, FRET |

| Affinity Tags | Biotin | NHS ester reaction with amines | Purification, Detection (Streptavidin binding) |

| Spin Labels | TEMPO | Reaction with thiols or amines | Electron Paramagnetic Resonance (EPR) |

Integration into Chemical Probes and Biosensors

Chemical probes are small molecules designed to study biological systems by selectively binding to a protein or other target. Fmoc-4-aminohippuric acid can be a key component in the synthesis of peptide-based probes and biosensors, providing structural integrity and a platform for attaching other necessary chemical functionalities.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for bioconjugation due to its high efficiency and specificity. biu.ac.il To be used in click chemistry, a molecule must contain either an azide (B81097) or an alkyne group. While the standard Fmoc-4-aminohippuric acid does not have these groups, it can serve as a precursor for derivatives that do.

For example, a synthetic route could convert the 4-amino group of hippuric acid into an azide group, creating "Fmoc-4-azidohippuric acid." This modified building block could then be incorporated into a peptide via SPPS. researchgate.net The resulting peptide, now containing a bioorthogonal azide handle at a specific position, can be "clicked" onto another molecule containing an alkyne group, such as a reporter dye, a surface for immobilization, or another biomolecule. This modular approach is central to modern chemical probe design. cam.ac.uk

| Component | Functional Group | Role in Reaction | Example Precursor |

|---|---|---|---|

| Bioorthogonal Handle 1 | Azide (-N3) | Reactant 1 | Fmoc-L-Lys(N3)-OH |

| Bioorthogonal Handle 2 | Terminal Alkyne (-C≡CH) | Reactant 2 | Fmoc-L-propargylglycine-OH |

| Catalyst | Copper(I) | Catalyzes the cycloaddition | CuSO4 / Sodium Ascorbate |

Peptides that act as ligands or inhibitors for biological targets like receptors or enzymes often require specific three-dimensional shapes to bind effectively. The incorporation of non-standard or conformationally restricted amino acids is a common strategy to control the peptide's shape. The rigid phenyl ring and amide bond structure of Fmoc-4-aminohippuric acid can be used to introduce a defined turn or rigid segment into a peptide backbone.

This structural constraint can reduce the conformational flexibility of the peptide, locking it into a bioactive shape that has a higher affinity and selectivity for its target. By replacing a flexible amino acid residue with the more rigid Fmoc-4-aminohippuric acid, researchers can systematically probe the structural requirements for binding and develop more potent and selective peptide-based therapeutics or diagnostic agents.

Novel Methodologies for Site-Specific Labeling

Site-specific labeling is the process of attaching a probe or label to a precise, predetermined location within a biomolecule. This technique is fundamental for accurately studying protein function and dynamics. The use of Fmoc-protected, non-canonical amino acids in SPPS is a primary method for achieving site-specific labeling of synthetic peptides and proteins.

The integration of a uniquely functionalized Fmoc-4-aminohippuric acid derivative (e.g., an azido (B1232118) or alkyne-containing version) into a peptide chain at a specific position during SPPS is a direct route to site-specific modification. After the peptide is synthesized and purified, the unique chemical handle introduced by the modified hippuric acid is exclusively available for a subsequent bioorthogonal reaction. This allows a fluorescent dye, a drug molecule, or another probe to be attached only at that location, ensuring a homogeneously labeled final product, which is critical for quantitative biochemical and cellular assays.

Advanced Derivatization and Functionalization Strategies for Fmoc 4 Aminohippuric Acid

Modifications of the Aminohippuric Acid Moiety

Modifications to the core aminohippuric acid structure are typically performed by leveraging the differential reactivity of its functional groups. This often involves the introduction of additional, orthogonal protecting groups to enable site-specific reactions.

In peptide synthesis and related chemical strategies, orthogonality is a fundamental concept where specific protecting groups can be removed under distinct chemical conditions without affecting others present in the molecule. biosynth.comorganic-chemistry.orgiris-biotech.de While the primary α-amino group of 4-aminohippuric acid is protected by the base-labile Fmoc group, its carboxyl group can be masked with an acid-labile protecting group. This orthogonal protection scheme allows for selective deprotection and functionalization of either the N-terminus (by removing the Fmoc group with a base like piperidine) or the C-terminus (by removing the acid-labile group) at different stages of a synthetic sequence. biosynth.comiris-biotech.de

The following table summarizes several orthogonal protecting groups suitable for the carboxyl function of Fmoc-4-aminohippuric acid, highlighting their distinct cleavage conditions relative to the Fmoc group.

| Protecting Group | Structure | Typical Cleavage Conditions | Stability | Orthogonal To |

| Fmoc (on amine) | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine (B6355638) in DMF | Acid, Catalytic Hydrogenation | Acid-labile groups (tBu, Boc, Trt), Hydrogenolysis-labile groups (Bzl, Cbz) |

| tert-Butyl (tBu) | -C(CH₃)₃ | 95% Trifluoroacetic Acid (TFA) | Base, Catalytic Hydrogenation | Fmoc, Alloc, Cbz |

| Trityl (Trt) | -C(C₆H₅)₃ | 1-2% TFA in DCM, Acetic Acid | Base, Catalyic Hydrogenation | Fmoc, Alloc, Cbz |

| Allyl (All) | -CH₂CH=CH₂ | Pd(PPh₃)₄ / Scavenger | Acid, Base | Fmoc, tBu, Trt |

| Benzyl (Bzl) | -CH₂C₆H₅ | H₂/Pd, HBr/AcOH, HF | Mild Acid, Base | Fmoc, tBu, Trt, Alloc |

This table presents a selection of common orthogonal protecting groups and their typical cleavage reagents. Conditions may vary based on the specific substrate and synthetic context.

The use of such groups enables complex synthetic pathways, including the on-resin synthesis of branched or cyclic peptides where the aminohippuric acid moiety acts as a scaffold. peptide.com

The selective functionalization of Fmoc-4-aminohippuric acid is primarily governed by the presence of the Fmoc protecting group. By converting the nucleophilic aromatic amine into a non-reactive carbamate (B1207046), the Fmoc group directs the reactivity towards the carboxyl group. organic-chemistry.org This allows for clean activation of the carboxylic acid using standard peptide coupling reagents—such as carbodiimides (e.g., DIC) or phosphonium/uronium salts (e.g., HBTU, HATU)—to form amide bonds with other amino acids or amines without self-polymerization. altabioscience.com

Conversely, should the carboxyl group be protected as an ester (e.g., a methyl or ethyl ester), the molecule can be subjected to Fmoc deprotection using piperidine. This exposes the N-terminal aromatic amine, which can then participate in subsequent coupling reactions. This selective deprotection strategy is the cornerstone of solid-phase peptide synthesis (SPPS), where peptide chains are built sequentially. chempep.com

Beyond standard peptide coupling, the differentiated reactivity allows for other transformations. With the amine protected, the carboxyl group can be reduced to an alcohol or converted into other functional derivatives. Furthermore, under specific catalytic conditions, C-H functionalization of the aromatic ring can be achieved, providing a route to novel substituted aminohippuric acid derivatives. acs.orgrsc.org This approach allows for the introduction of various substituents (e.g., alkyl, aryl, halogen) onto the benzene (B151609) ring, significantly expanding the chemical diversity of the scaffold. rsc.org

Post-Synthetic Functionalization on Cleaved Peptides or Conjugates

Once a peptide containing a 4-aminohippuric acid residue is synthesized and cleaved from the solid support, the deprotected aromatic amine of the hippuric acid moiety becomes available for further modification. genscript.com This post-synthetic functionalization is a powerful strategy for introducing probes, labels, or other functionalities into a peptide. peptide.com

Common post-synthetic modifications targeting the aromatic amine include:

Acylation: Reaction with activated carboxylic acids or acid chlorides to attach various moieties, including biotin (B1667282) for affinity labeling or fatty acids for lipidation.

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide groups, which can alter the peptide's solubility and biological properties.

Diazotization: The aromatic amine can be converted to a diazonium salt, which can then undergo coupling reactions (e.g., azo coupling) to form brightly colored dyes or be substituted with other groups (e.g., Sandmeyer reaction).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, enabling conjugation to a wide range of molecules.

These modifications are typically performed in solution after the peptide has been purified. The conditions for these reactions must be chosen carefully to avoid side reactions with other functional groups present in the peptide, such as the N-terminal amine or the side chains of lysine, arginine, or cysteine residues. peptide.com

Mechanistic and Theoretical Insights into Fmoc 4 Aminohippuric Acid Reactions

Mechanisms of Fmoc Deprotection in the Context of Fmoc-4-aminohippuric Acid

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This process, which is universal for all Fmoc-protected amino acids, including Fmoc-4-aminohippuric acid, proceeds via a well-established base-catalyzed elimination reaction.

The deprotection of the Fmoc group is achieved through a two-step mechanism. The process is initiated by a base, which abstracts the acidic proton located at the C9 position of the fluorene (B118485) ring system. mdpi.com This initial deprotonation is facilitated by the electron-withdrawing nature of the fluorene group, which makes the β-carbon hydrogen highly acidic. nih.govebi.ac.uk

Following the proton abstraction, a β-elimination reaction occurs spontaneously. chempep.com This elimination results in the cleavage of the carbamate (B1207046) bond, releasing the free amino group of the 4-aminohippuric acid, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). chempep.comwpmucdn.com The formation of this stable, conjugated dibenzofulvene system is the thermodynamic driving force for the reaction. The secondary amine base used in the reaction then traps the electrophilic DBF to form a stable adduct, preventing it from undergoing side reactions with the newly liberated amine on the peptide chain. nih.govebi.ac.uk

The choice of base is crucial for efficient and clean Fmoc deprotection. Secondary amines are preferred because they are effective at both initiating the deprotection and scavenging the resulting dibenzofulvene. nih.gov

Piperidine (B6355638) : This is the most commonly used base for Fmoc removal, typically used in a 20% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). wpmucdn.com Piperidine is a strong enough base to efficiently remove the acidic proton from the fluorene ring and is also an excellent nucleophile for trapping the dibenzofulvene byproduct, thus driving the deprotection reaction to completion. mdpi.com

4-Methylpiperidine (B120128) : As an alternative to piperidine, 4-methylpiperidine has been shown to be an equally efficient reagent for Fmoc deprotection. scielo.org.mxluxembourg-bio.com Studies have indicated that reaction rates with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. nih.gov Its use can be advantageous in certain contexts and it serves as a viable substitute for piperidine in standard SPPS protocols. nih.gov

Reaction Kinetics and Efficiency of Coupling with Fmoc-4-aminohippuric Acid

While specific kinetic data for the coupling of Fmoc-4-aminohippuric acid is not extensively detailed in the literature, the general principles of solid-phase peptide synthesis provide a framework for understanding its reactivity. The efficiency of the coupling reaction—the formation of a peptide bond between the carboxyl group of Fmoc-4-aminohippuric acid and the free amino group of the resin-bound peptide—is governed by several factors. chempep.com

Key variables that influence coupling kinetics and efficiency include:

Choice of Solvent : The solvent must facilitate the swelling of the resin support to ensure the accessibility of reactive sites. chempep.com

Steric Hindrance : The bulkiness of the reacting amino acids can impede the reaction. The structure of 4-aminohippuric acid, being a derivative of glycine (B1666218), is not expected to present significant steric challenges at the alpha-carbon.

Reactivity of the Activated Species : The carboxylic acid of Fmoc-4-aminohippuric acid must be activated, typically by forming a reactive ester, to enable rapid acylation of the amino function. scielo.org.mx

Peptide Chain Length : Coupling efficiency can decrease as the length of the peptide chain increases. nih.gov

A study on the coupling efficiencies of various Boc-protected amino acids provides insight into which residues are generally more difficult to couple. While this data does not include Fmoc-4-aminohippuric acid, it illustrates the variability in coupling reactions.

This table shows the number of incomplete couplings observed for different carboxyl-reacting amino acids in a study of over 500 peptides using Boc-benzyl strategy. A higher number of incomplete couplings indicates greater difficulty in achieving complete reaction. Data sourced from nih.gov.

Given this variability, it is understood that no single coupling reaction can be universally predicted to be complete, necessitating careful monitoring during synthesis. nih.gov

Computational Approaches to Elucidate Reactivity and Interactions

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules like Fmoc-4-aminohippuric acid at an atomic level. Techniques such as molecular docking and conformational analysis provide insights that complement experimental findings.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. mdpi.com This technique is valuable for understanding the potential interactions of derivatives of 4-aminohippuric acid. For instance, studies on rhodanine-3-hippuric acid derivatives have used molecular docking to analyze their binding modes within the active site of the aldose reductase enzyme, revealing key hydrogen bond interactions that are crucial for their inhibitory activity. nih.gov Similarly, docking studies on various benzoic acid derivatives have been employed to predict their binding affinity to protein targets, providing insights into their potential therapeutic applications. nih.govnih.gov These studies exemplify how computational models can elucidate the structure-activity relationships of molecules containing the hippuric acid scaffold.

Analytical and Characterization Approaches in Research Utilizing Fmoc 4 Aminohippuric Acid

Monitoring of Fmoc Deprotection and Coupling Efficiency in SPPS

Successful Solid-Phase Peptide Synthesis (SPPS) hinges on the complete removal of the temporary N-terminal Fmoc protecting group (deprotection) and the subsequent complete acylation of the newly freed amine with the incoming Fmoc-amino acid (coupling). du.ac.in Incomplete reactions at either stage can lead to the formation of deletion sequences or other impurities that are difficult to remove during purification. iris-biotech.dejpt.com Therefore, monitoring these steps is crucial for optimizing reaction times and ensuring the synthesis of the target peptide. chempep.comdigitellinc.com

UV Spectroscopy for Fluorene (B118485) Adduct Detection

The Fmoc group's removal is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638). chempep.com This base-induced β-elimination reaction releases dibenzofulvene, which then forms a stable adduct with piperidine. chempep.comnih.gov This piperidine-dibenzofulvene adduct is a strong chromophore, exhibiting significant UV absorbance. iris-biotech.dechempep.com

This property allows for the real-time, quantitative monitoring of the deprotection step by measuring the UV absorbance of the solution flowing from the reactor. tec5usa.com The concentration of the released adduct can be determined using the Beer-Lambert law, typically at wavelengths around 301 nm (ε ≈ 7800 M⁻¹cm⁻¹) or 290 nm. iris-biotech.deuci.edu This UV monitoring strategy is widely employed in automated peptide synthesizers to confirm the completion of the deprotection reaction before proceeding to the next coupling step. tec5usa.com It can also be used to determine the initial loading capacity of the resin. iris-biotech.de

| Parameter | Description | Typical Value/Wavelength |

| Analyte | Piperidine-dibenzofulvene adduct | - |

| Detection Method | UV-Visible Spectroscopy | - |

| Wavelength (λmax) | Wavelength of maximum absorbance | 290 nm, 301 nm iris-biotech.deuci.edu |

| Molar Extinction Coefficient (ε) | A measure of how strongly the analyte absorbs light | 7100-8100 L/mol/cm iris-biotech.de |

| Application | Quantitative monitoring of Fmoc deprotection | - |

Qualitative Tests (e.g., Ninhydrin (B49086) Test) for Free Amine Detection

To monitor the efficiency of the coupling reaction, several qualitative colorimetric tests are used to detect the presence of unreacted (free) primary amino groups on the resin-bound peptide. chempep.compeptide.com A positive result indicates an incomplete coupling, signaling the need to repeat the coupling step before proceeding with the synthesis. du.ac.in

The most common method is the Kaiser test, which is based on the reaction of ninhydrin with primary amines. peptide.com A few beads of the peptide-resin are sampled, washed, and heated with ninhydrin reagents. iris-biotech.de The presence of free primary amines results in the development of an intense blue color on the resin beads. peptide.com A negative test, indicated by a yellow or colorless result, signifies that the coupling is complete. iris-biotech.de

It is important to note that the Kaiser test is not reliable for secondary amines, such as N-terminal proline, which gives a less intense reddish-brown color. peptide.com In these cases, alternative tests like the chloranil (B122849) test or the isatin (B1672199) test are recommended, as they produce a distinct blue color with unprotected secondary amines. peptide.comscispace.comresearchgate.net

| Test Name | Target Amine | Positive Result Color | Negative Result Color | Notes |

| Kaiser Test | Primary amines | Intense Blue peptide.com | Yellow/Colorless iris-biotech.de | Unreliable for secondary amines like proline. peptide.com |

| Chloranil Test | Primary and Secondary amines | Green to Blue scispace.com | - | Can be performed in the presence of the coupling mixture. scispace.com |

| Isatin Test | Secondary amines (e.g., Proline) | Blue peptide.com | - | Used specifically when the N-terminal residue is a secondary amine. researchgate.net |

| TNBS Test | Primary amines | Orange iris-biotech.de | Colorless/Clear iris-biotech.de | Based on 2,4,6-trinitrobenzenesulfonic acid. iris-biotech.de |

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for both monitoring the progress of peptide synthesis and for assessing the purity of the final product. jpt.commtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.comamericanpeptidesociety.org It separates peptides based on their hydrophobicity, using a non-polar stationary phase (typically C18) and a polar mobile phase, usually a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). mtoz-biolabs.comamericanpeptidesociety.org

For reaction monitoring, a small sample of the peptide can be cleaved from the resin support at various stages of the synthesis. chempep.com This cleaved sample is then analyzed by HPLC. This method is highly effective for identifying potential issues, such as the presence of deletion sequences (from incomplete coupling) or remaining Fmoc-protected peptides (from incomplete deprotection), as these species are typically well-separated from the desired product. chempep.com The purity of the final cleaved peptide is almost universally determined by HPLC, with the results expressed as a percentage of the total peak area detected, usually at a wavelength of 220 nm where the peptide bond absorbs strongly. jpt.comcreative-proteomics.com

Enantiomeric Purity Analysis of Fmoc-Amino Acid Derivatives

The stereochemical integrity of the amino acid building blocks is critical, as even small amounts of the incorrect enantiomer can lead to diastereomeric peptide impurities that may have altered biological activity and be difficult to separate. rsc.org The enantiomeric purity of the starting Fmoc-amino acid derivatives is therefore a key quality attribute. merckmillipore.com

Chiral HPLC is a powerful technique for determining the enantiomeric purity of these derivatives. rsc.orgphenomenex.com This method utilizes chiral stationary phases (CSPs) that can differentiate between the D- and L-enantiomers. rsc.org Polysaccharide-based CSPs, for example, have been shown to effectively resolve the enantiomers of a wide range of Nα-Fmoc amino acid derivatives, allowing for the accurate quantification of enantiomeric impurities down to very low levels (e.g., <0.2%). rsc.orgphenomenex.comcat-online.com

Spectroscopic Characterization of Conjugates Incorporating Fmoc-4-aminohippuric Acid

Once a peptide or other molecular construct incorporating a building block like Fmoc-4-aminohippuric acid has been synthesized and purified, its identity and structure must be confirmed. Various spectroscopic techniques are employed for this characterization.

Mass spectrometry (MS) is a primary tool for confirming the molecular weight of the synthesized conjugate. resolvemass.ca Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used to obtain accurate mass measurements of the final product, confirming that the correct sequence of amino acids and modifications has been assembled. jchemrev.comrsc.org High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can provide further structural information, including sequence confirmation and localization of modifications or conjugations. qub.ac.uknih.gov

Future Directions and Emerging Research Avenues for Fmoc 4 Aminohippuric Acid

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of Fmoc-protected amino acids, including Fmoc-4-aminohippuric acid, traditionally relies on solid-phase peptide synthesis (SPPS), a process often criticized for its heavy reliance on organic solvents and hazardous reagents. advancedchemtech.com Future research is increasingly focused on developing greener and more efficient synthetic protocols.

Key areas of exploration include:

Green Solvents: A significant push is being made to replace conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. advancedchemtech.com Studies have shown promising results with solvents such as ethanol (B145695) and even water in certain SPPS applications. advancedchemtech.comnih.gov The development of aqueous-based synthesis methods, perhaps using specialized resins or solvent mixtures, could dramatically reduce the environmental footprint of producing Fmoc-4-aminohippuric acid. nih.gov

Alternative Deprotection Reagents: The use of piperidine (B6355638) for Fmoc group removal is a major drawback due to its hazardous nature. advancedchemtech.com Research into safer, more sustainable alternatives is ongoing. One promising candidate is 4-methylpiperidine (B120128) (4-MP), which has been shown to be as effective as piperidine but with a more favorable safety profile. advancedchemtech.com

In Situ Fmoc Removal: Novel protocols that combine the coupling and deprotection steps without extensive washing can significantly reduce solvent consumption. peptide.com This "in situ" approach, where the deprotection agent is added directly to the coupling cocktail, could streamline the synthesis of peptides and other molecules incorporating Fmoc-4-aminohippuric acid, leading to substantial savings in time and resources. peptide.com

Catalyst-Free Synthesis: Recent advancements have demonstrated the feasibility of Fmoc protection of amines and amino acids in aqueous media without the need for a catalyst. researchgate.net Optimizing these catalyst-free conditions for 4-aminohippuric acid could offer a simpler, more environmentally friendly synthetic route. researchgate.net

| Parameter | Conventional SPPS | Emerging Green SPPS |

|---|---|---|

| Solvents | DMF, DCM | Ethanol, Water, PolarClean nih.gov |

| Deprotection Reagent | Piperidine | 4-Methylpiperidine (4-MP) advancedchemtech.com |

| Process Steps | Separate coupling and deprotection with extensive washing | In situ deprotection, reduced washing steps peptide.com |

| Catalyst | Often required | Catalyst-free options in aqueous media researchgate.net |

Development of Advanced Bioconjugation Chemistries

Bioconjugation, the process of linking molecules to biomolecules such as proteins or DNA, is a powerful tool in diagnostics, therapeutics, and biomedical research. nih.gov The structure of Fmoc-4-aminohippuric acid, with its terminal carboxylic acid group, makes it a candidate for various bioconjugation strategies once the Fmoc group is removed.

Future research in this area could focus on:

Site-Specific Conjugation: Developing methods to attach 4-aminohippuric acid to specific sites on a biomolecule is crucial for preserving its function. This could involve enzymatic ligation or the use of bio-orthogonal click chemistry reactions.

Novel Linkages: While amide bond formation is a common method for conjugation, exploring other linkage chemistries, such as the formation of stable oximes or hydrazones, could provide conjugates with different stability profiles. nih.gov The Huisgen 1,3-dipolar azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a highly efficient and specific method for creating stable triazole linkages. nih.gov

Functional Payloads: The 4-aminobenzoyl-glycine backbone of 4-aminohippuric acid can serve as a scaffold for attaching various functional payloads, such as fluorescent dyes, radiolabels, or therapeutic agents, prior to conjugation with a biomolecule.

Design of Next-Generation Chemical Probes and Imaging Agents

The parent compound, 4-aminohippuric acid (PAH), is well-known for its use as a diagnostic agent to measure renal plasma flow. nih.govwikipedia.org This inherent biological targeting, combined with the structural features of the Fmoc-derivative, opens up possibilities for creating sophisticated chemical probes and imaging agents.

Potential research directions include:

Targeted Imaging Agents: The ability of PAH to be actively secreted by renal tubular cells makes it an excellent candidate for developing kidney-specific imaging agents. chemicalbook.com By attaching imaging moieties (e.g., fluorophores, PET isotopes) to Fmoc-4-aminohippuric acid, it may be possible to create probes for visualizing kidney function and pathology with high specificity. A technetium-99m labeled PAH analog has already shown promise as a renal agent. nih.gov

Fluorescent Probes for Cellular Uptake Studies: The Fmoc group itself is fluorescent, which can be exploited in the design of probes to study cellular uptake and transport mechanisms. By observing the localization of Fmoc-4-aminohippuric acid within cells, researchers could gain insights into the organic anion transport systems.

Sensors for Metal Ions: 4-Aminohippuric acid can act as a coordination ligand for various metal ions. medchemexpress.com This property could be leveraged to design sensors where the binding of a specific metal ion to the 4-aminohippuric acid moiety of a larger construct induces a detectable change in fluorescence or an electrochemical signal. medchemexpress.com

Integration into Complex Supramolecular Architectures and Materials Science

The Fmoc group is a powerful motif for driving the self-assembly of molecules into well-defined nanostructures, such as fibers, ribbons, and hydrogels. mdpi.comnih.gov This property is perhaps one of the most exciting avenues for future research involving Fmoc-4-aminohippuric acid.

Emerging applications in this domain include:

Biocompatible Hydrogels: Fmoc-protected amino acids and peptides are known to form supramolecular hydrogels that can mimic the extracellular matrix, providing a suitable environment for cell culture and tissue engineering. nih.govnih.gov Fmoc-4-aminohippuric acid could be a valuable building block for creating such hydrogels, potentially with unique properties conferred by the hippuric acid moiety.

Co-Assembled Materials: The properties of these self-assembled materials can be fine-tuned by co-assembling two or more different Fmoc-amino acid derivatives. nih.gov This approach could be used to create materials with tailored mechanical, chemical, and biological properties.

Hierarchical Structures with DNA: The self-assembly of Fmoc-peptide conjugates can be directed by the hybridization of attached DNA strands, leading to the formation of complex, hierarchical supramolecular structures. mdpi.com This strategy could be employed with Fmoc-4-aminohippuric acid to create novel nanomaterials with programmable architectures.

| Supramolecular Architecture | Driving Force | Potential Application |

|---|---|---|

| Nanofibers/Nanotubes | π-π stacking of Fmoc groups, hydrogen bonding nih.gov | Drug delivery, scaffolds for tissue engineering |

| Hydrogels | Entanglement of self-assembled nanofibers nih.gov | 3D cell culture, regenerative medicine |

| Co-Assembled Networks | Intermolecular interactions between different Fmoc-derivatives nih.gov | Materials with tunable properties |

| DNA-Directed Assemblies | DNA hybridization, self-assembly of Fmoc-conjugates mdpi.com | Programmable nanomaterials, biosensors |

Computational Design and Optimization of Fmoc-4-aminohippuric Acid Derivatives for Specific Applications

Computational, or in silico, methods are becoming indispensable in modern chemistry for predicting molecular properties and guiding the design of new functional molecules. nih.gov These approaches can accelerate the development of Fmoc-4-aminohippuric acid derivatives with optimized characteristics for specific applications.

Future research leveraging computational tools could involve:

Predicting Self-Assembly Behavior: Molecular dynamics simulations can be used to model the self-assembly process of Fmoc-4-aminohippuric acid and its derivatives, predicting how changes in the molecular structure will affect the resulting supramolecular architecture. rsc.org

Designing for Targeted Interactions: Computational docking studies can be employed to design derivatives of 4-aminohippuric acid that bind with high affinity and specificity to a particular biological target, such as a protein or enzyme. nih.gov This is crucial for the development of new therapeutic agents or diagnostic probes.

Optimizing Pharmacokinetic Properties: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. These tools could be used to guide the modification of the Fmoc-4-aminohippuric acid structure to improve its bioavailability and stability in vivo.

Virtual Screening of Derivative Libraries: Computational methods allow for the rapid screening of large virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. nih.govnih.gov This can significantly reduce the time and cost associated with the discovery of new molecules with desired functionalities.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-4-aminohippuric acid, and how do reaction conditions influence yield?

Fmoc-4-aminohippuric acid is typically synthesized via carbodiimide-mediated coupling of Fmoc-protected amino acids with hippuric acid derivatives. Key steps include:

- Activation : Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxyl group of hippuric acid .

- Coupling : React the activated species with Fmoc-4-amine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Purification : Isolate the product via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization.

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to activated acid) and reaction time (2–4 hours at 0–4°C). Excess coupling reagents may lead to dimerization .

Q. How should Fmoc-4-aminohippuric acid be stored to ensure stability during peptide synthesis?

- Storage : Store at –20°C in airtight, light-protected containers. Desiccate with silica gel to prevent hydrolysis of the Fmoc group.

- Stability : The Fmoc group is labile under basic conditions (e.g., piperidine), but stable in acidic or neutral environments. Avoid prolonged exposure to moisture or elevated temperatures (>25°C) .

Q. What analytical techniques are recommended for characterizing Fmoc-4-aminohippuric acid purity?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 265 nm for Fmoc absorption). Mobile phase: acetonitrile/water (0.1% TFA) gradient .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for C₂₃H₂₄N₂O₅: 433.17 g/mol.

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify absence of racemization (e.g., splitting patterns for α-protons) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in coupling efficiency during solid-phase peptide synthesis (SPPS) using Fmoc-4-aminohippuric acid?

Coupling inefficiency often arises from steric hindrance or incomplete deprotection. Mitigation strategies include:

- Double Coupling : Repeat the coupling step with fresh reagents.

- Microwave-Assisted Synthesis : Enhance reaction kinetics by heating (50–60°C for 10–20 minutes) .

- Alternative Activators : Replace DCC with COMU or PyAOP for improved solubility and reduced racemization .

Validate each step via Kaiser test (ninhydrin) or HPLC monitoring.

Q. What experimental approaches can address conflicting data in Fmoc-4-aminohippuric acid’s solubility profile?

Reported solubility variations (e.g., in DMF vs. DMSO) may stem from impurities or crystallinity differences.

- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention.

- Crystallography : Compare X-ray structures of batches to identify polymorphic forms .

Q. How to design a kinetic study to evaluate Fmoc deprotection rates under varying conditions?

-

Method : Use UV-Vis spectroscopy (λ = 301 nm) to monitor Fmoc cleavage by piperidine.

-

Variables : Test concentration (10–20% v/v piperidine in DMF), temperature (25°C vs. 4°C), and additives (e.g., DBU).

-

Data Analysis : Fit time-dependent absorbance data to first-order kinetics. Example results:

Condition Rate Constant (k, min⁻¹) Half-Life (t₁/₂, min) 20% Piperidine/25°C 0.12 ± 0.01 5.8 10% Piperidine/4°C 0.04 ± 0.005 17.3

This table highlights temperature’s critical role in deprotection efficiency .

Methodological Challenges and Solutions

Q. How to minimize racemization during Fmoc-4-aminohippuric acid incorporation into peptide chains?

Racemization occurs during activation or coupling. Preventive measures:

Q. What strategies optimize the purification of Fmoc-4-aminohippuric acid from byproducts like dimers?

- Size-Exclusion Chromatography (SEC) : Separate monomers (MW ~433 g/mol) from dimers (MW >800 g/mol).

- Countercurrent Distribution : Utilize partitioning between immiscible solvents (e.g., ethyl acetate/water).

- Crystallization Screening : Test solvent pairs (e.g., ethanol/hexane) to selectively precipitate the monomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.